

An In-depth Technical Guide to Amino(3-hydroxyphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Amino(3-hydroxyphenyl)acetic acid hydrochloride

Cat. No.: B1442587

[Get Quote](#)

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of **Amino(3-hydroxyphenyl)acetic acid hydrochloride** (CAS No. 81017-73-4). It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: A Key Building Block in Neuroscience and Beyond

Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic α -amino acid. Its hydrochloride salt is a stable, crystalline solid that serves as a valuable precursor and research tool. The strategic placement of the hydroxyl group at the meta position of the phenyl ring imparts unique electronic and steric properties, making it a subject of interest in the design of biologically active molecules. This guide will delve into the core chemical characteristics of its hydrochloride form, providing a foundational understanding for its application in scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is paramount for its effective use in research and development.

Structure and Identification

The molecular structure of **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is characterized by a phenyl ring substituted with a hydroxyl group at the C3 position and an aminoacetic acid moiety at the C1 position. The amino group is protonated in the hydrochloride salt form.

Diagram: Molecular Structure of **Amino(3-hydroxyphenyl)acetic acid hydrochloride**

Caption: 2D structure of **Amino(3-hydroxyphenyl)acetic acid hydrochloride**.

Identifier	Value	Source
CAS Number	81017-73-4	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClNO ₃	[3]
Molecular Weight	203.62 g/mol	[3]
Synonyms	2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride	[1]

Predicted and Observed Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table includes values from commercial suppliers and predicted data. Researchers should verify these properties experimentally.

Property	Value	Notes
Purity	≥95% - 97%	As specified by commercial suppliers. [3]
Physical State	Solid, crystalline powder	
Melting Point	Data not available	
Solubility	Data not available for the hydrochloride salt. The free base, (RS)-3-Hydroxyphenylglycine, is soluble to 100 mM in 1 eq. NaOH. Amino acid hydrochlorides are generally more soluble in water and polar organic solvents than their free amino acid forms.	
pKa (predicted)	1.85 ± 0.10 (for the carboxylic acid of the free amino acid)	Predicted for the free amino acid.
Storage	Store in a cool, dry place. Keep container tightly closed in a well-ventilated place.	[1] [3]

Spectroscopic Characterization (Predicted)

Definitive, published spectroscopic data for **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is scarce. The following represents a predicted spectroscopic profile based on its chemical structure and data from analogous compounds.

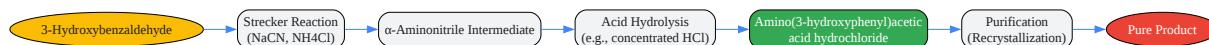
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (in D_2O):
 - Aromatic Protons: Signals expected between δ 6.8 and 7.4 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).

- α -Proton: A singlet is expected around δ 5.0-5.3 ppm.
- Exchangeable Protons (OH, NH_3^+): These signals may be broad and their chemical shift will be dependent on concentration and temperature. In D_2O , these protons will exchange with deuterium and the signals will disappear.
- ^{13}C NMR (in D_2O):
 - Carbonyl Carbon: Expected around δ 170-175 ppm.
 - Aromatic Carbons: Signals expected between δ 115 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield.
 - α -Carbon: Expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch (Phenol): Broad band around $3200\text{-}3600\text{ cm}^{-1}$.
- N-H Stretch (Ammonium): Broad band centered around 3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): Strong, sharp peak around $1730\text{-}1750\text{ cm}^{-1}$.
- Aromatic C=C Stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.


Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 168.06, corresponding to the free amino acid.

Synthesis and Purification

A detailed, step-by-step synthesis protocol for **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is not readily available in the literature. However, a general synthetic approach can be adapted from established methods for preparing similar hydroxyphenylglycine derivatives. A plausible route involves the Strecker synthesis, followed by hydrolysis and salt formation.

Diagram: Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Amino(3-hydroxyphenyl)acetic acid hydrochloride**.

Illustrative Experimental Protocol (Adapted from related syntheses)

Expertise & Experience Note: This protocol is illustrative. The choice of solvents, reaction times, and purification methods may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Step 1: Formation of the α -Aminonitrile (Strecker Reaction)
 - To a solution of ammonium chloride in aqueous ammonia, add 3-hydroxybenzaldehyde.
 - To this mixture, add a solution of sodium cyanide in water dropwise, while maintaining the temperature below 20°C.
 - Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
 - The resulting α -aminonitrile may precipitate or can be extracted with an organic solvent.
- Step 2: Hydrolysis of the α -Aminonitrile
 - Add the crude α -aminonitrile to an excess of concentrated hydrochloric acid.
 - Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid and the amino group to its ammonium salt.
 - Monitor the reaction for the disappearance of the starting material.
- Step 3: Isolation and Purification

- After hydrolysis is complete, cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.
- Collect the crude product by filtration and wash with a small amount of cold acetone or ethanol.
- For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or methanol/ether.
- Dry the purified crystals under vacuum to obtain **Amino(3-hydroxyphenyl)acetic acid hydrochloride**.

Applications in Research and Drug Development

The non-hydrochloride form, (RS)-3-Hydroxyphenylglycine, is known to be an agonist at metabotropic glutamate receptors (mGluRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making derivatives of 3-hydroxyphenylglycine valuable tools for neuroscience research.

The unique stereoelectronic properties of this compound make it an attractive scaffold for:

- Neuropharmacology: Investigating the structure-activity relationships of mGluR ligands.
- Medicinal Chemistry: As a starting material for the synthesis of more complex molecules with potential therapeutic applications.
- Asymmetric Synthesis: The chiral variants of 3-hydroxyphenylglycine are used as building blocks in the synthesis of enantiomerically pure pharmaceuticals.

Safety and Handling

Amino(3-hydroxyphenyl)acetic acid hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting.

Hazard Statements:[[1](#)]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:[1]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]

Conclusion

Amino(3-hydroxyphenyl)acetic acid hydrochloride is a compound with significant potential in chemical synthesis and neuroscience research. While a complete experimental dataset is not widely published, this guide provides a solid foundation of its known properties, a plausible synthetic route, and critical safety information. As with any chemical, researchers are encouraged to perform their own analytical characterization to ensure the identity and purity of the material before use in their experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aksci.com [aksci.com]
- 2. 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride_81017-73-4_Hairui Chemical [hairuichem.com]
- 3. 81017-73-4 Amino(3-hydroxyphenyl)acetic acid hydrochloride AKSci 9387DM [aksci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino(3-hydroxyphenyl)acetic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442587#amino-3-hydroxyphenyl-acetic-acid-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com